![molecular formula C22H18Cl2N4OS B2493901 7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242866-11-0](/img/structure/B2493901.png)

7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones typically involves multi-step reactions starting from suitable precursors like cyanthieno oxazines or ethyl cyanoacetate, employing strategies like ANRORC reactions, cyclization, and substitution reactions. One example includes the basic substituted thieno[3,4-d]pyrimidine carboxylic acids synthesized via unusual ring transformation from 7-cyan-thieno[3,2-d]-1,3-oxazine (Briel, 1998). Additionally, a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction has been reported, highlighting the move towards more sustainable methods (Shi et al., 2018).

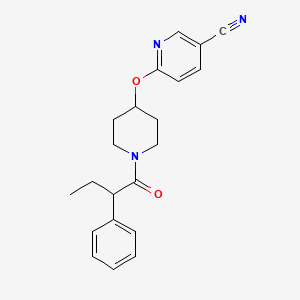

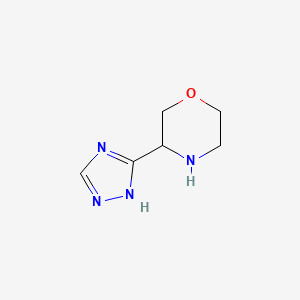

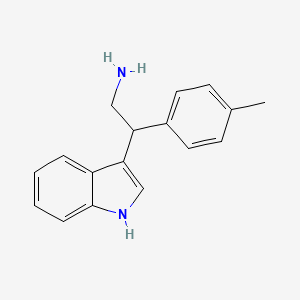

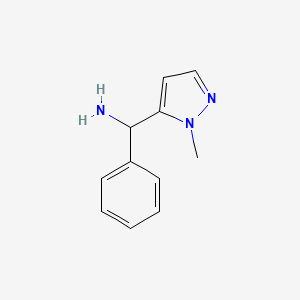

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives has been extensively studied through various spectroscopic methods, including IR, NMR, and X-ray diffraction. These studies confirm the unique structural features of these compounds, such as the presence of piperazine units and chlorophenyl groups, which are essential for their biological activity. For instance, the crystal structure of a similar compound was elucidated, demonstrating the significance of hydrogen bonding and π-π interactions in stabilizing the crystal structure (Şahin et al., 2012).

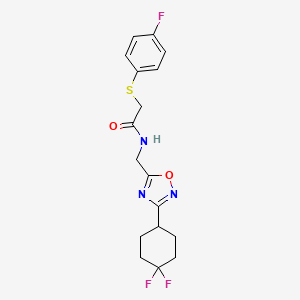

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including condensation with anilines, hydrazines, and isocyanates, leading to a wide array of derivatives with diverse biological activities. For example, compounds synthesized from starting compounds like 7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methyl-4H-pyrido[3′,2′:4,5]thieno[3,2-d]-[1,3]oxazin-4-one have shown promising antimicrobial activities (Fayed et al., 2014).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities of thieno[3,2-d]pyrimidine derivatives highlight their potential as antimicrobial agents. These compounds have been synthesized through various chemical reactions and evaluated against a range of microbial strains, showing significant antimicrobial properties. This points to their potential use in developing new antimicrobial drugs to combat resistant strains of bacteria and fungi. For instance, a novel series of spiro compounds derived from thieno[3,2-d]pyrimidines demonstrated potent activity against both Gram-negative and Gram-positive bacteria, with some compounds showing higher antifungal activity than the standard drug ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).

Anticancer Properties

The design and synthesis of thieno[3,2-d]pyrimidine derivatives incorporating a piperazine unit have been explored for their potential as anticancer agents. These compounds have been crafted based on the structure of protein tyrosine kinase inhibitors, suggesting their role in cancer treatment through the inhibition of specific enzymes critical for cancer cell growth. The structural and functional properties of these derivatives aim at developing novel anticancer therapies with potentially fewer side effects and enhanced efficacy (Min, 2012).

Structural and Electronic Properties

The study of the structural and electronic properties of certain thieno[3,2-d]pyrimidine derivatives has provided insights into their potential pharmacological activities. By examining the crystal structures and conducting molecular orbital calculations, researchers have identified the key structural features that contribute to their activity. This research is foundational for the rational design of new compounds with enhanced pharmacological profiles, opening avenues for the development of drugs with targeted actions and minimized adverse effects (Georges et al., 1989).

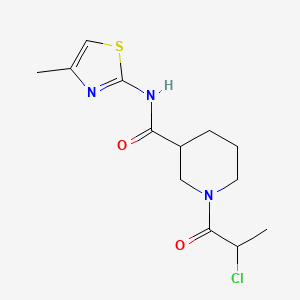

Antinociceptive and Anti-inflammatory Properties

The exploration of thiazolopyrimidine derivatives for their antinociceptive (pain-relieving) and anti-inflammatory properties indicates the versatility of thieno[3,2-d]pyrimidine scaffolds in therapeutic applications. These derivatives have shown significant activity in preclinical models, suggesting their potential in treating conditions associated with pain and inflammation. The research into such compounds offers a promising direction for the development of new analgesic and anti-inflammatory medications (Selvam, Karthik, Palanirajan, & Ali, 2012).

Propiedades

IUPAC Name |

7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4OS/c23-15-4-1-3-14(11-15)18-13-30-20-19(18)25-22(26-21(20)29)28-9-7-27(8-10-28)17-6-2-5-16(24)12-17/h1-6,11-13H,7-10H2,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOCONNDHCYNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)

![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)

![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2493826.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide](/img/structure/B2493833.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2493834.png)

![6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2493836.png)